molecular formula C8H13ClN4 B1586782 1-(2-Pyrimidyl)piperazine hydrochloride CAS No. 78069-54-2

1-(2-Pyrimidyl)piperazine hydrochloride

Cat. No.: B1586782
CAS No.: 78069-54-2
M. Wt: 200.67 g/mol
InChI Key: NWJLHLTVRVTJGR-UHFFFAOYSA-N
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Description

1-(2-Pyrimidyl)piperazine hydrochloride is a piperazine-based derivative. It is a metabolite of buspirone, a medication used to treat anxiety disorders. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The preparation of 1-(2-Pyrimidyl)piperazine hydrochloride involves several synthetic routes. One common method includes the condensation reaction of N-Boc-piperazine with 2-chloro-pyrimidine under alkaline conditions to obtain 1-(2-pyrimidine)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield this compound . This method is favored for its simplicity, low impurity levels, and suitability for industrial production .

Chemical Reactions Analysis

1-(2-Pyrimidyl)piperazine hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(2-Pyrimidyl)piperazine hydrochloride can be compared with other piperazine-based derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its role as a buspirone metabolite and its specific applications in peptide derivatization and phosphopeptide analysis .

Properties

IUPAC Name

2-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;/h1-3,9H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJLHLTVRVTJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384767
Record name 1-(2-pyrimidyl)piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94021-22-4, 78069-54-2
Record name Pyrimidine, 2-(1-piperazinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94021-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-pyrimidyl)piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 8.5 g (0.0344 mole) of 5-chloromethyl-2-phenyl benzo [d]-1,3-dioxole (BP/0.05 mm = 135°-137° C) and 11.3 g (0.0689 mole) of 1-(2-pyrimidinyl) piperazine in 250 ml of anhydrous xylene was refluxed for 9 hours. The precipitate of 1-(2-pyrimidinyl) piperazine hydrochloride formed was suction-filtered off and the xylene was evaporated off under reduced pressure.
Name
5-chloromethyl-2-phenyl benzo [d]-1,3-dioxole
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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